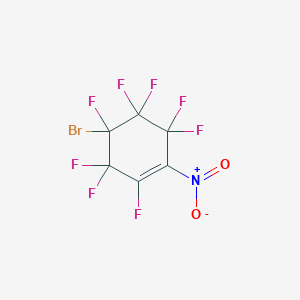![molecular formula C12H28O6SSi B14427292 3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol CAS No. 85080-05-3](/img/structure/B14427292.png)
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol is a complex organosilicon compound. It features a unique structure with multiple ether linkages and a thiol group, making it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol typically involves the reaction of a silane precursor with an appropriate thiol reagent. The reaction conditions often include the use of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silicon-sulfur bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. This method ensures a consistent product yield and purity. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to break the ether linkages.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Simplified silane compounds.
Substitution: Functionalized silane derivatives.
科学的研究の応用
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of 3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The ether linkages provide flexibility and solubility, allowing the compound to interact with different biological membranes and pathways.
類似化合物との比較
Similar Compounds
Methylammonium lead halide: Used in solar cells and light-emitting diodes.
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Phenylephrine related compound F: Used in pharmaceuticals.
Uniqueness
3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol is unique due to its combination of ether linkages and a thiol group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to biomedical research.
特性
CAS番号 |
85080-05-3 |
|---|---|
分子式 |
C12H28O6SSi |
分子量 |
328.50 g/mol |
IUPAC名 |
3-[tris(2-methoxyethoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C12H28O6SSi/c1-13-5-8-16-20(12-4-11-19,17-9-6-14-2)18-10-7-15-3/h19H,4-12H2,1-3H3 |
InChIキー |
GANRIEOAYPWVAD-UHFFFAOYSA-N |
正規SMILES |
COCCO[Si](CCCS)(OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
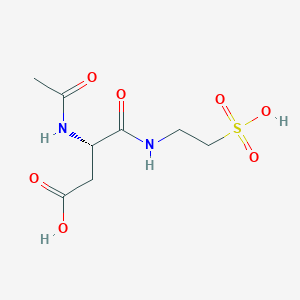

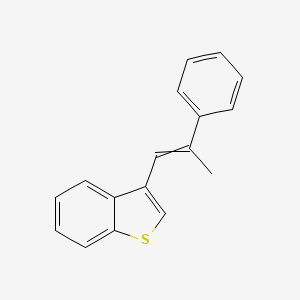
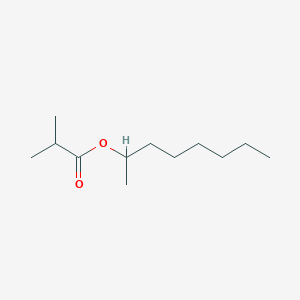
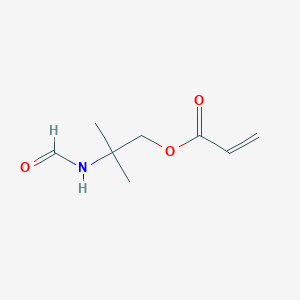
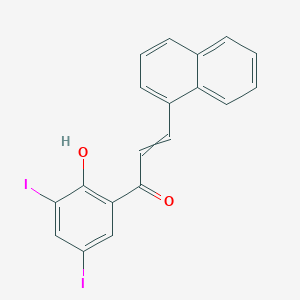
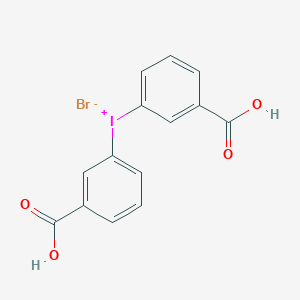
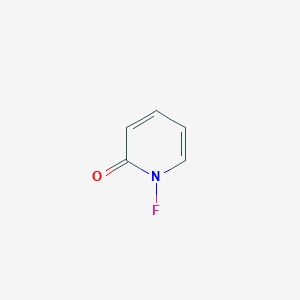
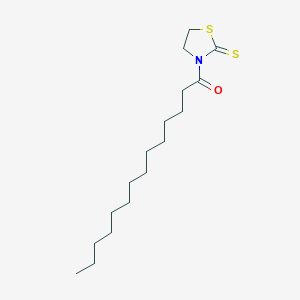
![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
